

# Recommended Phase 2 Dose of Lixumistat Hydrochloride: Application Notes & Protocols

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Compound of Interest		
Compound Name:	Lixumistat hydrochloride	
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These application notes provide a comprehensive overview of the recommended Phase 2 dose (RP2D) of **Lixumistat hydrochloride** as determined in recent clinical trials. This document is intended for researchers, scientists, and drug development professionals interested in the clinical application of Lixumistat, a first-in-class inhibitor of mitochondrial Protein Complex 1 (PC1) within the oxidative phosphorylation (OXPHOS) pathway.

## Introduction

Lixumistat (also known as IM156) is an orally administered small molecule biguanide that targets the metabolic vulnerability of cancer cells by inhibiting the OXPHOS pathway.[1][2] This pathway is crucial for generating ATP and metabolic precursors that fuel tumor growth and proliferation.[1] By inhibiting PC1, the first and rate-limiting step of this pathway, Lixumistat aims to suppress tumor growth and overcome resistance to conventional therapies.[1][3] Preclinical and clinical studies have demonstrated its potential in various cancers, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric cancer, lymphoma, and lung cancer.[2]

## Recommended Phase 2 Dose (RP2D)

The RP2D for **Lixumistat hydrochloride** has been established in two key clinical trial settings: as a monotherapy and in combination with chemotherapy.

## **Monotherapy for Advanced Solid Tumors**



In a Phase 1, first-in-human, dose-escalation study (NCT03272256) involving patients with advanced solid tumors refractory to standard therapies, the RP2D for Lixumistat as a single agent was determined.

Parameter	Value	Reference
Recommended Phase 2 Dose (RP2D)	800 mg once daily	[1]
Maximum Tolerated Dose (MTD)	Not Reached	[1]
Dose-Limiting Toxicities (DLTs)	None Reported	[1]
Note	The 1200 mg once-daily dose was not well tolerated.	[1]

## **Combination Therapy for Advanced Pancreatic Cancer**

In a Phase 1b dose-escalation trial (COMBAT-PC; NCT05497778), Lixumistat was evaluated in combination with gemcitabine and nab-paclitaxel for the frontline treatment of advanced pancreatic adenocarcinoma.[4][5]

Parameter	Value	Reference
Recommended Phase 2 Dose (RP2D)	400 mg once daily	[3][4]
Dose-Limiting Toxicities (DLTs) at 800 mg	Grade 3 diarrhea and Grade 3 fatigue (2 patients)	[3]
DLTs at 400 mg	None Observed	[3]

# Clinical Efficacy and Safety Data

The following tables summarize the clinical efficacy and safety data from the aforementioned clinical trials.



Efficacy of Lixumistat in Combination with Gemcitabine and Nab-Paclitaxel in Advanced Pancreatic Cancer (at

RP2D of 400 mg OD)

Efficacy Endpoint	Result	Reference
Objective Partial Response (PR)	62.5% (5 of 8 patients)	[4][5]
Stable Disease (SD)	37.5% (3 of 8 patients)	[4][5]
Disease Control Rate (DCR)	100%	[4][5]
Median Progression-Free Survival (PFS)	9.7 months (estimated)	[4][5]
Median Overall Survival (OS)	18 months (estimated)	[4][5]

Data from response-evaluable patients treated at the RP2D.

## **Efficacy of Lixumistat Monotherapy in Advanced Solid**

**Tumors** 

Efficacy Endpoint	Result	Reference
Objective Responses	None Observed	[1]
Stable Disease	Achieved in 7 patients	[1]
Disease Control Rate (DCR)	32%	[1]
Median Progression-Free Survival (PFS)	54 days	[1]

Data from efficacy-evaluable patients (n=16).

# **Safety and Tolerability**

Combination Therapy (at RP2D of 400 mg QD):

• No Grade 4 or 5 toxicities were reported.[1][3]



- No DLTs were reported at the RP2D.[1]
- Common adverse events related to Lixumistat included Grade 1 or 2 nausea/vomiting, rash, fatigue, and diarrhea.[1]

Monotherapy (across all dose levels):

- Any-grade treatment-related adverse events (TRAEs) were experienced by 86% of patients.
- The most common any-grade TRAEs included nausea (68%), diarrhea (46%), and emesis (41%).[1]

# Experimental Protocols Phase 1b Combination Therapy Study (COMBAT-PC; NCT05497778)

Study Design: A single-arm, open-label, dose-escalation study followed by an expansion phase.[4]

#### Patient Population:

- Patients with treatment-naive metastatic pancreatic ductal adenocarcinoma.[1]
- Measurable disease per RECIST 1.1 criteria.[1]
- ECOG performance status of 0 or 1.[1]
- Adequate organ function.[1]

#### Dosing Regimen:

- Lixumistat: Oral administration, starting at 400 mg once daily, beginning on day 3 of each 28day cycle.[1]
- Gemcitabine: 1000 mg/m² administered intravenously.[1]



- Nab-paclitaxel: 125 mg/m² administered intravenously.[1]
- Gemcitabine and nab-paclitaxel were administered on days 1, 8, and 15 of each 28-day cycle.[1]

#### **Primary Objectives:**

To assess the safety and tolerability of the combination therapy.[1]

#### Secondary Objectives:

To assess efficacy via Disease Control Rate (DCR), Overall Response Rate (ORR),
 Progression-Free Survival (PFS), and Overall Survival (OS).[1]

## Phase 1 Monotherapy Study (NCT03272256)

Study Design: A dose-escalation study to evaluate the safety and tolerability of Lixumistat.[2]

#### Patient Population:

- Adult patients with advanced solid tumors refractory to standard therapies.[1]
- ECOG performance status of 2 or less.[1]
- Included patients with gastric, colorectal, and breast cancers, as well as glioblastoma multiforme.[1]

#### **Primary Objective:**

To determine the RP2D of Lixumistat monotherapy.

# **Mechanism of Action and Signaling Pathway**

Lixumistat inhibits Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][4] This inhibition disrupts the oxidative phosphorylation (OXPHOS) pathway, leading to decreased ATP production and creating metabolic stress within cancer cells.[1][6] This mechanism is particularly effective against tumors that have become dependent on OXPHOS for energy and biosynthesis, a state often associated with resistance to other cancer therapies.[2]

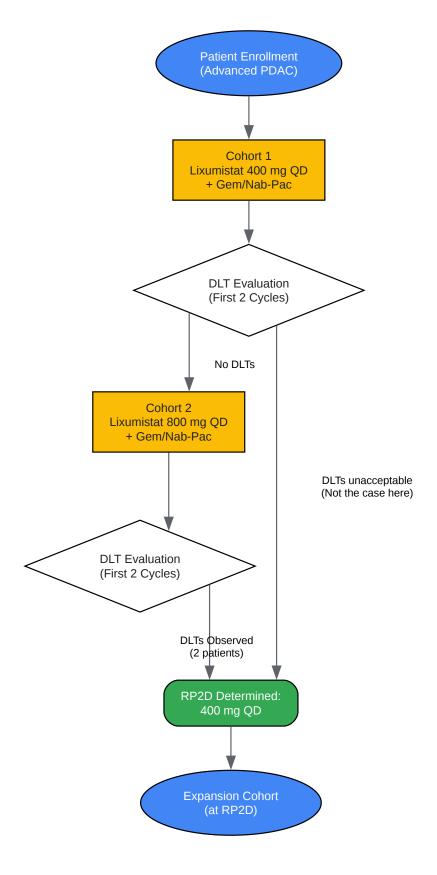


Caption: Mechanism of action of Lixumistat in inhibiting the OXPHOS pathway.

# **Experimental Workflow: Phase 1b Dose Escalation**

The following diagram illustrates the workflow for the dose-escalation phase of the COMBAT-PC clinical trial.





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